

## Preclinical Pharmacology of MK-7145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MK-7145  |           |
| Cat. No.:            | B8288217 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MK-7145 is a first-in-class, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2][3] Developed for the potential treatment of hypertension and heart failure, its mechanism of action represents a novel approach to diuretic and natriuretic therapy.[1][2][3] Preclinical studies have demonstrated its potential to induce diuresis and lower blood pressure with a potassium-sparing effect, differentiating it from conventional diuretics. This document provides a comprehensive overview of the preclinical pharmacology of MK-7145, detailing its mechanism of action, in vitro and in vivo properties, and key experimental protocols.

### Introduction

The renal outer medullary potassium channel (ROMK), encoded by the KCNJ1 gene, is an inward-rectifying potassium channel critical for renal salt recycling and potassium homeostasis. [1] It is expressed in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).[1] In the TALH, ROMK facilitates potassium recycling necessary for the function of the Na+/K+/2Cl- cotransporter.[1] In the CCD, it is involved in potassium secretion coupled with sodium reabsorption.[1] Inhibition of ROMK is therefore hypothesized to produce a diuretic and natriuretic effect with a reduced risk of hypokalemia compared to loop and thiazide diuretics.[1] [2] MK-7145 was identified as a potent and selective ROMK inhibitor that entered clinical development.[1][4]



## **Mechanism of Action**

**MK-7145** acts as a direct inhibitor of the ROMK channel. By blocking this channel, it disrupts the normal physiological processes in the kidney nephron, leading to its diuretic and natriuretic effects.



Click to download full resolution via product page

Caption: Mechanism of action of MK-7145 on renal ion transport.

## **In Vitro Pharmacology**



## **Potency and Selectivity**

**MK-7145** is a potent inhibitor of the ROMK channel with an IC50 of 0.045  $\mu$ M.[5] It exhibits selectivity against other Kir family channels and key cardiac ion channels.

| Target | IC50 (μM) | Cell Line | Assay Type            | Reference |
|--------|-----------|-----------|-----------------------|-----------|
| ROMK   | 0.045     | -         | -                     | [5]       |
| ROMK   | 0.009     | СНО       | Electrophysiolog<br>y | [5]       |
| Kir2.1 | >30       | -         | -                     | [5]       |
| Kir2.3 | >30       | -         | -                     | [5]       |
| Kir4.1 | >30       | -         | -                     | [5]       |
| Kir7.1 | >30       | -         | -                     | [5]       |
| Cav1.2 | >30       | -         | -                     | [5]       |
| Nav1.5 | >30       | -         | -                     | [5]       |

## **Off-Target Activity**

In a broad counter-screening panel of over 150 receptors, enzymes, and ion channels, **MK-7145** demonstrated activity at concentrations below 10  $\mu$ M for three targets.[5]

| Off-Target                            | IC50 (μM)   | Assay Type            | Reference |
|---------------------------------------|-------------|-----------------------|-----------|
| Human Serotonin<br>Transporter (SERT) | 0.12        | Radioligand Binding   | [5]       |
| Human SERT                            | 2.40 ± 0.32 | [3H]-serotonin Uptake | [5]       |
| Somatostatin Subtype<br>1 (sst1)      | 2.63        | -                     | [5]       |
| Acetylcholinesterase<br>(AChE)        | 9.94        | -                     | [5]       |



**MK-7145** is a substrate of human P-glycoprotein (Pgp), which is expected to limit its central nervous system exposure and mitigate the risk associated with SERT inhibition.[1][5]

# In Vivo Pharmacology Pharmacodynamic Studies in Rats

Acute Diuresis and Natriuresis Model: In an acute rat model, **MK-7145** demonstrated significant diuretic and natriuretic effects at doses as low as 0.3 mg/kg.[1]

Spontaneously Hypertensive Rat (SHR) Model: In a subchronic SHR model, **MK-7145** produced a dose-dependent reduction in systolic blood pressure (SBP).[1]

| Dose (mg/kg/day) | SBP Lowering<br>(mmHg) | Comparator                        | Reference |
|------------------|------------------------|-----------------------------------|-----------|
| 3                | ~12                    | Similar to HCTZ (25<br>mg/kg/day) | [1]       |
| 10               | ~20                    | Exceeded HCTZ (25 mg/kg/day)      | [1]       |

**MK-7145** also showed additive/synergistic effects when co-administered with hydrochlorothiazide or candesartan.[4][6][7]

## Pharmacodynamic Studies in Dogs

In normotensive dogs, both acute and chronic oral administration of **MK-7145** resulted in dose-dependent diuresis and natriuresis.[6][7] Importantly, these effects occurred without significant urinary potassium loss or changes in plasma electrolytes.[6][7] After 6 days of dosing, elevations in bicarbonate and aldosterone were observed, consistent with the phenotype of Bartter's Syndrome Type II, which is associated with loss-of-function mutations in the ROMK channel.[6][7]

## **Cardiovascular Safety**

In a cardiovascular dog model, **MK-7145** was administered intravenously at cumulative doses up to 10 mg/kg.[1] No treatment-related effects were observed on heart rate, mean arterial



pressure, or electrocardiographic parameters (PR, QRS, and QT/QTc intervals).[1]

#### **Pharmacokinetics**

MK-7145 has demonstrated pharmacokinetic properties suitable for oral administration in preclinical species.[1] However, it was projected to have a short human half-life of approximately 5 hours, which could necessitate more frequent dosing.[8] This observation led to the development of a successor compound, MK-8153, with a longer projected human half-life.[8]

## Experimental Protocols In Vitro Electrophysiology (CHO cells)



Click to download full resolution via product page

Caption: Workflow for in vitro electrophysiology assay.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the gene for the human ROMK channel.[5]
- Method: Whole-cell patch-clamp electrophysiology.
- Procedure: Cells are voltage-clamped, and baseline ROMK current is established. MK-7145
  is then perfused at various concentrations, and the resulting inhibition of the potassium
  current is measured.
- Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value.

### SERT Uptake Assay (HEK293 cells)

 Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (SERT).[1][5]



- Method: Radiolabeled substrate uptake assay.
- Procedure: Cells are incubated with [3H]-serotonin in the presence of varying concentrations
  of MK-7145. The reaction is stopped, and the amount of intracellular [3H]-serotonin is
  quantified by scintillation counting.
- Data Analysis: The IC50 value is calculated from the concentration-inhibition curve.

#### In Vivo SHR Blood Pressure Model

- Animal Model: Spontaneously Hypertensive Rats (SHRs).[1]
- Method: Telemetry for continuous blood pressure monitoring.
- Procedure: SHRs are implanted with telemetry devices. After a recovery period, they are
  dosed orally with MK-7145 daily for a subchronic period. Blood pressure is continuously
  monitored.
- Data Analysis: Changes in systolic blood pressure from baseline are calculated and compared between treatment and vehicle groups.

### Conclusion

MK-7145 is a potent and selective ROMK inhibitor that has demonstrated promising preclinical efficacy as a novel diuretic and antihypertensive agent.[1][6][7] Its mechanism of action offers the potential for effective blood pressure lowering and diuresis with a reduced risk of potassium disturbances.[2][6][7] The preclinical data supported its advancement into clinical trials. While its projected short half-life in humans presented a potential challenge, the findings from the MK-7145 program have paved the way for the development of next-generation ROMK inhibitors.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Renal Outer Medullary Potassium Channel Inhibitor, MK-7145, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of MK-8153, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Pharmacology of MK-7145: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8288217#preclinical-pharmacology-of-mk-7145]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com